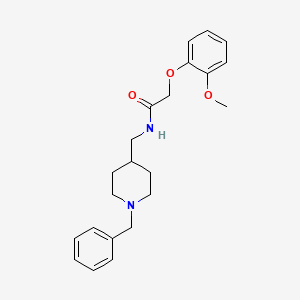
N-((1-benzylpiperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-benzylpiperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide, also known as BMA-155, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of piperidine derivatives and has been synthesized using a specific method.
Aplicaciones Científicas De Investigación
PET Imaging and 5-HT2A Receptors
N-((1-Benzylpiperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide has been studied for its potential in positron emission tomography (PET) imaging, particularly targeting the 5-HT2A receptors. For instance, (J. Prabhakaran et al., 2006) synthesized a derivative, labeled with [11C], for imaging these receptors in the brain. However, this study found that the compound did not exhibit specific binding or tracer retention, indicating limitations in its application for imaging 5-HT2A receptors.
Anticonvulsant and Neuropathic Pain Applications
Research has also explored the use of similar compounds in treating conditions like epilepsy and neuropathic pain. For example, (Amber M King et al., 2011)](https://consensus.app/papers/primary-amino-acid-derivatives-substitution-king/fef6c1e84eab5a1fbde991abcc44b843/?utm_source=chatgpt) investigated primary amino acid derivatives related to this compound for their anticonvulsant properties. Their findings suggest that specific modifications at the benzylamide site can significantly influence anticonvulsant activity.
Imaging Brain Peripheral Benzodiazepine Receptors
Another application is in the development of ligands for imaging brain peripheral benzodiazepine receptors. Research by (E. Briard et al., 2008) synthesized and evaluated compounds with structural similarities for PET imaging of these receptors, demonstrating effective imaging capabilities in monkeys.
VEGF-A Inhibition for Antiproliferative Effects
The compound's derivatives have been synthesized and evaluated for their role in inhibiting VEGF-A, a factor significant in tumor growth and metastasis. (T. Prashanth et al., 2014) showed that certain modifications led to promising antiproliferative effects, particularly in translational VEGF-A inhibition.
Herbicide Efficacy and Soil Interaction
Related compounds have been researched for their effectiveness as herbicides and their interactions with soil properties. (C. J. Peter & J. Weber, 1985) studied the adsorption, mobility, and efficacy of herbicides structurally related to this compound, providing insights into their agricultural applications.
Neuropharmacology: Serotonin Receptors and Antidepressant Effects
In neuropharmacology, derivatives of this compound have been explored for their potential as antidepressants. (A. Dekeyne et al., 2012) studied a compound acting as a serotonin 2C receptor inverse agonist and α2-adrenoceptor antagonist, showing properties that could be beneficial in treating depression.
Propiedades
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-26-20-9-5-6-10-21(20)27-17-22(25)23-15-18-11-13-24(14-12-18)16-19-7-3-2-4-8-19/h2-10,18H,11-17H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIRXAKNJDPNRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

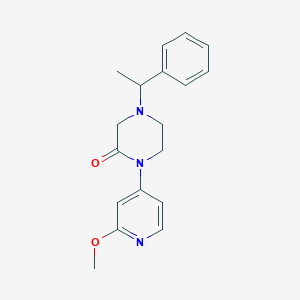
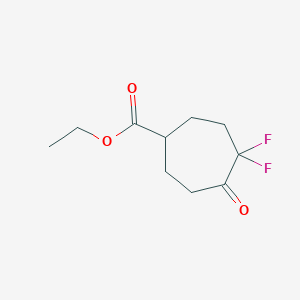


![(E)-2-(2-(furan-2-yl)vinyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B2654647.png)
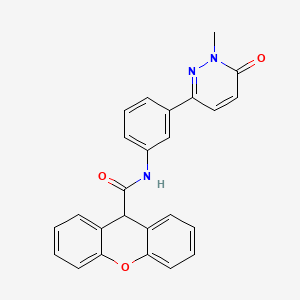

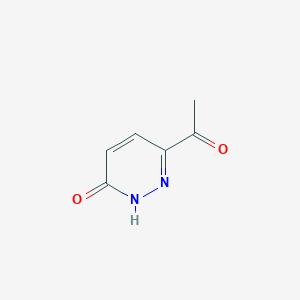
![N-(2-furylmethyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide](/img/structure/B2654652.png)
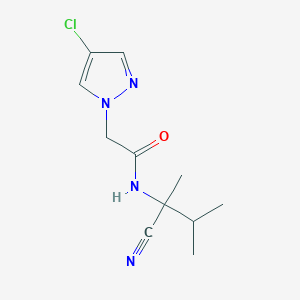

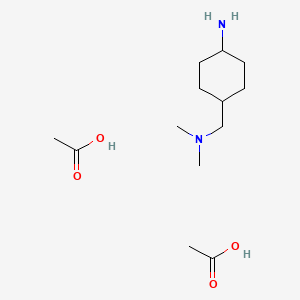
![2-Chloro-1-[(3S,5R)-4-(2-methoxyethyl)-3,5-dimethylpiperazin-1-yl]ethanone](/img/structure/B2654658.png)
![N-methyl-N-[2-(4-nitrobenzenesulfonamido)ethyl]-N'-[4-(propan-2-yl)phenyl]ethenimidamide hydroiodide](/img/structure/B2654659.png)